n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine
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Overview
Description
n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine is a synthetic organic compound that features a cyclopropyl group, an ethyl-substituted thiophene ring, and a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple . The final step involves coupling the thiophene and cyclopropyl groups with glycine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The ethyl group on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like N-bromosuccinimide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine involves its interaction with specific molecular targets. For instance, the compound may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylglycine: A simpler analog that lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the cyclopropyl and glycine moieties.
Ethylthiophene derivatives: Compounds with similar thiophene structures but different substituents.
Uniqueness
n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine is unique due to its combination of a cyclopropyl group, an ethyl-substituted thiophene ring, and a glycine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C12H15NO3S |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-[cyclopropyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO3S/c1-2-8-5-6-17-11(8)12(16)13(7-10(14)15)9-3-4-9/h5-6,9H,2-4,7H2,1H3,(H,14,15) |
InChI Key |
LEFZTEUOSXGFHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=C1)C(=O)N(CC(=O)O)C2CC2 |
Origin of Product |
United States |
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